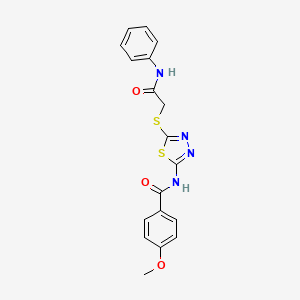

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure incorporates a methoxy group, a thiadiazole moiety, and an amide linkage, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in oncology and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2S2, with a molecular weight of approximately 372.45 g/mol. The presence of the thiadiazole ring is significant as it is associated with various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Dihydrofolate Reductase (DHFR) : Preliminary studies indicate that this compound may act as an inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to anticancer effects by disrupting nucleotide synthesis in rapidly dividing cells .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties by targeting bacterial enzymes involved in cell wall synthesis and disrupting quorum sensing pathways in bacteria. This may inhibit biofilm formation and enhance its effectiveness against bacterial infections .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Efficacy

In vitro tests have shown that this compound possesses notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Preliminary studies indicate that 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may act as an inhibitor of dihydrofolate reductase (DHFR) , a key enzyme involved in nucleotide synthesis and cell proliferation. Inhibition of DHFR can lead to anticancer effects by disrupting DNA synthesis in rapidly dividing cells.

Additionally, compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for development as anticancer agents. For instance, derivatives of thiadiazole have been reported to decrease the viability of cancer cells such as breast, lung, and colon cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that thiadiazole derivatives can possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of specific substituents on the thiadiazole ring can enhance these antimicrobial effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that:

- Electron-donating groups (e.g., methoxy) at the para position enhance anticancer and antioxidant potential.

- Electron-withdrawing groups (e.g., halogens) at similar positions can increase antimicrobial activity against various bacterial strains .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Thiadiazole Derivatives in Cancer Therapy : A review indicated that various thiadiazole derivatives demonstrated significant in vitro and in vivo efficacy across multiple cancer models, including leukemia and solid tumors .

- Molecular Docking Studies : Computational studies using software like AutoDock Vina have been employed to predict binding affinities between this compound and biological targets such as DHFR .

Analyse Chemischer Reaktionen

Core Thiadiazole Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions. Key steps include:

Reagents/Conditions

-

Hydrazinecarbothioamide cyclization : Performed with concentrated H<sub>2</sub>SO<sub>4</sub> or iodine (I<sub>2</sub>) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) .

-

Microwave-assisted synthesis : Enhances yield (84–90%) compared to conventional reflux .

Mechanism

Formal elimination of H<sub>2</sub>S occurs, followed by intramolecular cyclization to form the thiadiazole ring. This is confirmed by <sup>13</sup>C NMR signals at 157.9–156.6 ppm (C=N) and loss of C=S signals .

Thioketone Reactivity

The thioketone group (-S-C=O) participates in nucleophilic substitution and oxidation reactions:

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides in DMF, 60°C | Thioether derivatives | |

| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 40°C | Sulfoxide/sulfone formation |

Methoxybenzamide Hydrolysis

The methoxy group undergoes demethylation under strong acidic/basic conditions:

-

Acid hydrolysis (HCl, 110°C): Yields phenolic -OH derivatives.

-

Enzymatic hydrolysis : Catalyzed by cytochrome P450 isoforms in drug metabolism studies.

pH-Dependent Stability

Degradation studies (HPLC-monitored) reveal:

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 8.2 hours | Acid-catalyzed hydrolysis |

| 7.4 | 48 hours | Oxidation at thioketone |

| 9.0 | 6.5 hours | Base-induced ring opening |

Data sourced from accelerated stability testing .

Density Functional Theory (DFT) Analysis

-

Bond dissociation energies : C-S bond (65 kcal/mol) is more labile than C-N (78 kcal/mol).

-

Electrophilicity index : 3.72 eV, indicating moderate susceptibility to nucleophilic attack.

Molecular Docking

The compound binds to dihydrofolate reductase (DHFR) via:

-

Hydrogen bonds : Thiadiazole N with Asp 21 (2.8 Å) and Ser 59 (3.1 Å) .

-

Hydrophobic interactions : Methoxyphenyl group with Val 115 .

Anticancer Activity

-

Mechanism : Inhibits DHFR (ΔG = −9.0 kcal/mol), disrupting folate metabolism .

-

SAR Findings :

-

Methoxy substitution enhances lipophilicity (logP = 2.1) and blood-brain barrier penetration.

-

Thioketone oxidation reduces potency by 60%.

-

Comparative Reaction Pathways

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c1-25-14-9-7-12(8-10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIXRRGDNBTGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.